4-(Ethylthio)thiophenol
Overview
Description
4-(Ethylthio)thiophenol is an organic compound with the molecular formula C8H10S2. It is a derivative of thiophenol, where an ethylthio group is attached to the fourth position of the benzene ring. This compound is primarily used in research settings and has various applications in chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylthio)thiophenol typically involves the thiolation of thiophenol derivatives. One common method is the reaction of thiophenol with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the ethyl group replaces the hydrogen atom on the thiol group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale thiolation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylthio)thiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
4-(Ethylthio)thiophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Ethylthio)thiophenol depends on its specific application. In chemical reactions, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, thiophenol derivatives can interact with various molecular targets, including enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Thiophenol: The parent compound, with a simpler structure and similar reactivity.
4-Methylthiophenol: Another derivative with a methyl group instead of an ethylthio group.
4-Chlorothiophenol: A derivative with a chlorine atom at the fourth position.
Uniqueness: 4-(Ethylthio)thiophenol is unique due to the presence of the ethylthio group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific research applications where the ethylthio group provides distinct properties .
Properties
IUPAC Name |
4-ethylsulfanylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c1-2-10-8-5-3-7(9)4-6-8/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZJHQYLSZSTKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374554 | |
Record name | 4-(Ethylthio)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56056-57-6 | |
Record name | 4-(Ethylthio)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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